molecular formula C14H10ClIO B1345454 2-(3-Chlorophenyl)-4'-iodoacetophenone CAS No. 898784-05-9

2-(3-Chlorophenyl)-4'-iodoacetophenone

Cat. No.: B1345454
CAS No.: 898784-05-9
M. Wt: 356.58 g/mol
InChI Key: REAJFAHMDVZIMI-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4’-iodoacetophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and an iodoacetophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-4’-iodoacetophenone typically involves the use of halogenated aromatic compounds as starting materials. One common method is the Friedel-Crafts acylation reaction, where 3-chlorobenzoyl chloride reacts with iodobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Another method involves the use of Suzuki-Miyaura coupling, where 3-chlorophenylboronic acid reacts with 4’-iodoacetophenone in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3). This reaction is typically carried out in an organic solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of 2-(3-Chlorophenyl)-4’-iodoacetophenone may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-4’-iodoacetophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(3-Chlorophenyl)-4’-iodoacetophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-4’-iodoacetophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell signaling or metabolic processes, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)-4’-bromoacetophenone: Similar in structure but with a bromine atom instead of iodine.

    2-(3-Chlorophenyl)-4’-fluoroacetophenone: Similar in structure but with a fluorine atom instead of iodine.

    2-(3-Chlorophenyl)-4’-methylacetophenone: Similar in structure but with a methyl group instead of iodine.

Uniqueness

2-(3-Chlorophenyl)-4’-iodoacetophenone is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties. The iodine atom, in particular, makes the compound highly reactive in coupling reactions, allowing for the formation of diverse chemical structures .

Properties

IUPAC Name

2-(3-chlorophenyl)-1-(4-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIO/c15-12-3-1-2-10(8-12)9-14(17)11-4-6-13(16)7-5-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAJFAHMDVZIMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642302
Record name 2-(3-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-05-9
Record name 2-(3-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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